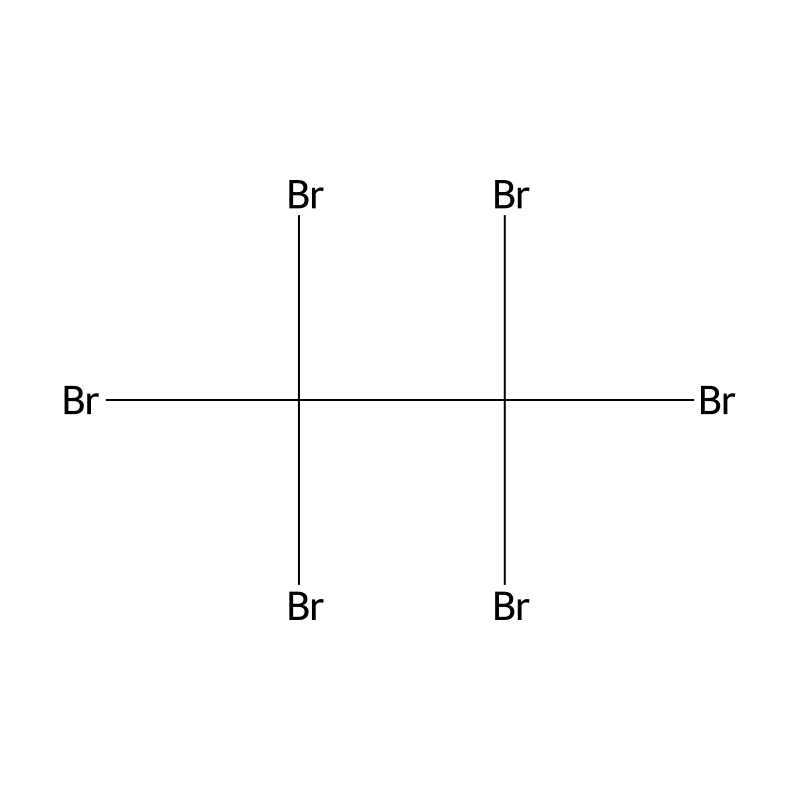

Hexabromoethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hexabromoethane (C2Br6) is a highly substituted, perbrominated aliphatic solid characterized by its exceptional density (3.577 g/cm3) and high weight-percentage of halogen . Unlike lighter haloalkanes, it exists as a bench-stable, yellowish-white crystalline powder at room temperature, making it highly processable for solid-state formulations . In industrial and advanced laboratory procurement, hexabromoethane is primarily sourced as a heavy-duty chain transfer agent for emulsion polymerizations, a moderate-temperature thermal radical initiator, and a multi-site supramolecular synthon. Its value proposition lies in its ability to deliver a high concentration of reactive bromine or σ-holes per molecule without the severe volatility, corrosivity, or handling hazards associated with elemental bromine or lower-molecular-weight bromomethanes .

Non-Interchangeability: Why Hexachloroethane and Elemental Bromine Cannot Substitute Hexabromoethane

Attempting to substitute hexabromoethane with its closest structural analog, hexachloroethane (C2Cl6), fails fundamentally due to divergent thermal stabilities and bond dissociation profiles. Hexachloroethane is highly thermally stable and sublimes intact at 185 °C, whereas hexabromoethane undergoes C-Br bond homolysis and decomposes near 200 °C to yield tetrabromoethylene and active bromine species [1]. This makes hexachloroethane non-viable in applications requiring moderate-temperature radical initiation. Conversely, while elemental bromine (Br2) or carbon tetrabromide (CBr4) can provide reactive bromine, Br2 is a highly toxic, corrosive liquid, and CBr4 exhibits significant volatility. Hexabromoethane provides a solid-state, low-volatility alternative that ensures precise stoichiometric control and superior handling safety in high-temperature polymer compounding and controlled chain-transfer reactions .

Thermal Lability and Radical Generation vs. Hexachloroethane

Hexabromoethane is specifically selected for thermal radical generation because it decomposes at approximately 200–210 °C, releasing bromine radicals and tetrabromoethylene. In direct contrast, its chlorinated analog, hexachloroethane, sublimes at 185 °C without undergoing significant carbon-halogen bond homolysis [1].

| Evidence Dimension | Thermal decomposition and bond homolysis onset |

| Target Compound Data | Decomposes at ~200 °C (cleavage of C-Br bonds) |

| Comparator Or Baseline | Hexachloroethane (sublimes intact at 185 °C) |

| Quantified Difference | >100 °C lower effective radical generation threshold for the brominated species |

| Conditions | Solid-state heating / Differential Thermal Analysis (DTA) |

Buyers requiring a solid-state radical initiator for polymer curing or high-temperature bromination must select hexabromoethane to ensure activation at standard processing temperatures.

Polymerization Moderation via High Bromine Density

In the aqueous emulsion copolymerization of diene monomers, hexabromoethane functions as a highly efficient chain transfer agent at low concentrations of 0.01 to 0.5 wt%. Compared to standard agents like carbon tetrabromide (CBr4), hexabromoethane's six bromine atoms provide a higher theoretical halogen density per molecule, effectively moderating molecular weight and suppressing gel formation while offering lower volatility during high-shear compounding[1].

| Evidence Dimension | Halogen density per molecule for chain transfer efficiency |

| Target Compound Data | 6 bromine atoms per molecule (lower volatility solid) |

| Comparator Or Baseline | Carbon tetrabromide (4 bromine atoms, higher volatility) |

| Quantified Difference | 50% higher bromine atom count per mole |

| Conditions | Aqueous emulsion copolymerization (e.g., TMI with diene monomers) |

Hexabromoethane is the preferred procurement choice when a low-volatility, high-efficiency chain transfer agent is needed to strictly control polymer gelation without evaporative losses.

Multi-Site Halogen Bonding in Crystal Engineering

Hexabromoethane acts as a potent supramolecular synthon, functioning as a multiple σ-hole donor toward halide ligands in transition metal complexes. Compared to partially brominated analogs like 1,1,2,2-tetrabromoethane or bromoform, hexabromoethane provides six distinct, highly polarizable bromine sites, enabling the formation of more complex, higher-dimensional halogen-bonded networks[1].

| Evidence Dimension | Number of available σ-hole donor sites |

| Target Compound Data | 6 σ-holes (perbromoalkane) |

| Comparator Or Baseline | 1,1,2,2-Tetrabromoethane (4 σ-holes) |

| Quantified Difference | 2 additional halogen bond donor sites per molecule |

| Conditions | Co-crystallization with dialkylcyanamide platinum(II) bromide complexes |

For materials scientists designing advanced supramolecular architectures, hexabromoethane maximizes the cross-linking density of noncovalent networks compared to partially brominated alternatives.

Chain Transfer in High-Performance Elastomer Synthesis

Utilized in the emulsion copolymerization of dienes and specialized monomers to control molecular weight and prevent gelation, leveraging its high bromine density and low volatility [1].

Solid-State Brominating Agent and Radical Initiator

Applied in organic synthesis and polymer curing where controlled release of bromine radicals is required at approximately 200 °C, serving as a safer, solid alternative to liquid bromine or highly volatile bromomethanes [2].

Crystal Engineering of Halogen-Bonded Materials

Used as a multi-site σ-hole donor to co-crystallize with transition metal complexes, developing novel supramolecular materials with tailored electronic and structural properties [3].

References

- [1] EP0194222A2 - Preparation of polymers containing pendant isocyanate groups and derivatives thereof by emulsion copolymerization.

- [2] Phase Transition of Solid Hexabromoethane. Bulletin of the Chemical Society of Japan.

- [3] Tetrabromoethane as σ-Hole Donor toward Bromide Ligands: Halogen Bonding between C2H2Br4 and Bromide Dialkylcyanamide Platinum(II) Complexes. MDPI.